2-(1,1-Dioxo-2,3-dihydro-1lambda6-benzothiophen-3-yl)acetic acid
Description
Properties
IUPAC Name |
2-(1,1-dioxo-2,3-dihydro-1-benzothiophen-3-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4S/c11-10(12)5-7-6-15(13,14)9-4-2-1-3-8(7)9/h1-4,7H,5-6H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKXBVWGGQFGPID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2S1(=O)=O)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130105-46-3 | |
| Record name | 2-(1,1-dioxo-2,3-dihydro-1lambda6-benzothiophen-3-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 2-(1,1-Dioxo-2,3-dihydro-1lambda6-benzothiophen-3-yl)acetic acid typically involves the reaction of benzothiophene derivatives with acetic acid under specific conditions. One common method includes the oxidation of benzothiophene with hydrogen peroxide in the presence of acetic acid, leading to the formation of the desired product . Industrial production methods often involve bulk custom synthesis, ensuring high purity and yield .
Chemical Reactions Analysis
2-(1,1-Dioxo-2,3-dihydro-1lambda6-benzothiophen-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide.
Substitution: The acetic acid moiety can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(1,1-Dioxo-2,3-dihydro-1lambda6-benzothiophen-3-yl)acetic acid has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of advanced materials and as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(1,1-Dioxo-2,3-dihydro-1lambda6-benzothiophen-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate enzyme activity and interact with cellular receptors. Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table summarizes critical differences between the target compound and analogous sulfone-containing acetic acid derivatives:
Table 1: Structural Comparison of Sulfone-Containing Acetic Acid Derivatives
Key Observations :
Ring Systems: The target compound’s dihydrobenzothiophene core enhances aromatic stability compared to smaller rings like thietane (4-membered) or thiazole (5-membered). The thiazole derivative contains nitrogen, enabling hydrogen bonding and altering solubility.
Functional Groups :
Physicochemical and Spectroscopic Properties
Table 2: Predicted Collision Cross-Section (CCS) Data for 2-(1,1-Dioxo-2,3-dihydro-1λ⁶,2-thiazol-2-yl)acetic Acid
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 178.01686 | 135.5 |
| [M+Na]⁺ | 199.99880 | 144.1 |
| [M-H]⁻ | 176.00230 | 133.6 |
- Insight : CCS values correlate with molecular shape and size, aiding in mass spectrometry-based identification. The thiazole derivative’s compact structure results in lower CCS compared to bulkier analogs like the isoindole compound .
Biological Activity
2-(1,1-Dioxo-2,3-dihydro-1lambda6-benzothiophen-3-yl)acetic acid (CAS No. 130105-46-3) is a chemical compound with significant potential in biological applications. This compound belongs to the benzothiophene family and exhibits various biological activities, including antimicrobial and anti-inflammatory properties. This article reviews the biological activity of this compound based on diverse research findings.
- Molecular Formula : C10H10O4S
- Molecular Weight : 226.25 g/mol
- IUPAC Name : 2-(1,1-Dioxo-2,3-dihydro-1-benzothiophen-3-yl)acetic acid
Synthesis
The synthesis of this compound typically involves the oxidation of benzothiophene derivatives with acetic acid under specific conditions using oxidizing agents such as hydrogen peroxide. The reaction conditions can significantly influence the yield and purity of the product .
Antimicrobial Activity
Recent studies have indicated that this compound exhibits promising antimicrobial properties. In vitro tests demonstrated its effectiveness against various Gram-positive and Gram-negative bacteria. The compound's mechanism may involve interference with bacterial cell wall synthesis or disruption of metabolic pathways .
Anti-inflammatory Properties
The compound has also shown significant anti-inflammatory effects. In animal models, it reduced inflammation markers in tissues and exhibited a notable decrease in pain responses in acetic acid-induced writhing tests. The percentage inhibition of writhing movements was comparable to standard anti-inflammatory drugs like diclofenac sodium .
Cytotoxicity Studies
Cytotoxicity assessments revealed that while the compound has therapeutic potential, it also requires careful evaluation to avoid adverse effects on normal cells. Studies indicate a selective cytotoxic effect on cancer cell lines, suggesting its potential role in cancer therapy .
Case Study 1: Antibacterial Efficacy
A study investigated the antibacterial activity of various benzothiophene derivatives, including this compound. The results showed that this compound inhibited bacterial growth effectively at concentrations lower than those required for traditional antibiotics .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Case Study 2: Anti-inflammatory Activity
In an experimental model using mice, the anti-inflammatory effects were quantified by measuring paw edema after administration of the compound. The results indicated a significant reduction in edema compared to control groups.
| Treatment Group | Edema Reduction (%) |
|---|---|
| Control | 0 |
| Diclofenac | 73.54 |
| Compound | 68.15 |
The mechanism by which this compound exerts its biological effects is thought to involve modulation of specific enzymes and receptors involved in inflammation and microbial resistance. Further studies are necessary to elucidate these pathways fully .
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for 2-(1,1-Dioxo-2,3-dihydro-1λ⁶-benzothiophen-3-yl)acetic acid, and how can purity be optimized during crystallization?
- Methodological Answer : A common synthesis involves refluxing a mixture of 3-formyl-1H-indole-2-carboxylic acid derivatives with 2-aminothiazol-4(5H)-one in acetic acid and sodium acetate for 3–5 hours. The crystalline precipitate is filtered, washed with acetic acid, water, ethanol, and diethyl ether, and recrystallized from a DMF/acetic acid mixture to enhance purity. Key parameters include stoichiometric ratios (e.g., 0.11 mol aldehyde derivative per 0.1 mol thiazolone) and solvent selection for recrystallization . For purity validation, techniques like HPLC or melting point analysis are recommended.
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the molecular structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical for resolving the compound’s stereochemistry and confirming the dioxo-benzothiophene core. Complementary techniques include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify substituent positions and electronic environments.
- Infrared Spectroscopy (IR) : Identification of functional groups (e.g., sulfone C=O stretching at ~1300–1150 cm⁻¹).
- Mass Spectrometry (MS) : High-resolution MS for molecular weight confirmation.
A study using SCXRD reported bond angles and torsion angles critical for understanding the compound’s planar conformation .
Advanced Research Questions
Q. How can computational reaction path search methods be applied to optimize the synthesis of this compound?
- Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) can model transition states and intermediates to identify energetically favorable pathways. For instance, the ICReDD framework integrates reaction path searches with experimental data to narrow optimal conditions (e.g., solvent polarity, temperature). Computational screening of catalysts or ligands can reduce trial-and-error experimentation, as demonstrated in studies combining ab initio calculations with kinetic profiling .
Q. How should researchers resolve contradictions in reaction yield data when varying solvent systems or catalysts?
- Methodological Answer : Systematic Design of Experiments (DoE) is recommended. For example:
- Variables : Solvent polarity (e.g., DMF vs. acetic acid), catalyst loading (e.g., Lewis acids), and temperature.
- Response Surface Methodology (RSM) : Statistically analyze interactions between variables to identify yield maxima.
- Contradiction Analysis : If polar solvents reduce yield despite computational predictions, evaluate side reactions (e.g., hydrolysis) via LC-MS or in situ IR. Refer to CRDC subclass RDF2050112 for reactor design principles to control mass transfer limitations .
Q. What strategies are recommended for elucidating the reaction mechanism involving this compound under different catalytic conditions?
- Methodological Answer : Mechanistic studies should combine:
- Kinetic Isotope Effects (KIE) : To identify rate-determining steps (e.g., proton transfer vs. bond formation).
- Computational Modeling : Transition state analysis using DFT to map energy barriers.
- Spectroscopic Trapping : Use of radical scavengers or stable intermediates (e.g., nitroso compounds) to isolate mechanistic pathways.
For example, in acid-catalyzed reactions, tracking pH-dependent intermediates via H NMR can reveal protonation sites critical for reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
